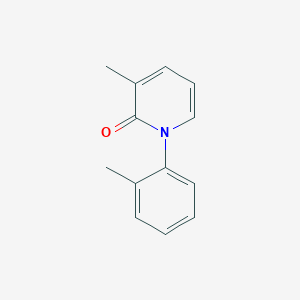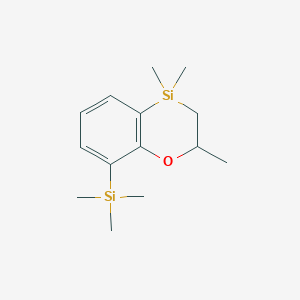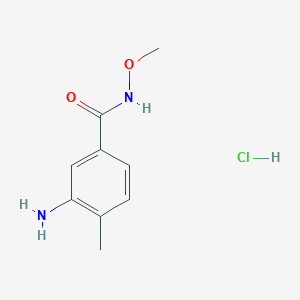![molecular formula C15H22O2S2 B12597819 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 609368-34-5](/img/structure/B12597819.png)
4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure that includes both sulfur and oxygen functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a methoxy-substituted benzene ring with an allyl halide, followed by the introduction of ethylsulfanyl groups through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The methoxy and allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene exerts its effects involves interactions with specific molecular targets. The sulfur and oxygen functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: This compound shares a similar methoxy and propenyl substitution pattern but lacks the ethylsulfanyl groups.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in having a methoxy and allyloxy group but differs in the presence of an alkyne instead of an alkene.
Uniqueness
4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both ethylsulfanyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
609368-34-5 |
|---|---|
Formule moléculaire |
C15H22O2S2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-[bis(ethylsulfanyl)methyl]-2-methoxy-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C15H22O2S2/c1-5-10-17-13-9-8-12(11-14(13)16-4)15(18-6-2)19-7-3/h5,8-9,11,15H,1,6-7,10H2,2-4H3 |
Clé InChI |
GMVHHINURDHXIS-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC(=C(C=C1)OCC=C)OC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)


![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
